Spectroscopic Profile of Ethyl 2-ethyl-4-methoxy-3-oxobutanoate: A Technical Guide
Spectroscopic Profile of Ethyl 2-ethyl-4-methoxy-3-oxobutanoate: A Technical Guide
Introduction
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate is a β-keto ester of interest in various synthetic applications. A thorough understanding of its molecular structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3] This guide presents an in-depth analysis of the ¹H and ¹³C NMR spectral data for ethyl 2-ethyl-4-methoxy-3-oxobutanoate. The interpretation is grounded in fundamental NMR principles and data from analogous structures, offering a robust reference for researchers, scientists, and professionals in drug development.
Molecular Structure and NMR-Active Nuclei
The structural formula of ethyl 2-ethyl-4-methoxy-3-oxobutanoate is presented below. The molecule possesses several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra.
Caption: Molecular structure of ethyl 2-ethyl-4-methoxy-3-oxobutanoate.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted ¹H NMR spectral data for ethyl 2-ethyl-4-methoxy-3-oxobutanoate in its keto form are summarized below.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| a | ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom, resulting in a downfield shift.[4][5][6] They are split into a quartet by the three neighboring protons of the methyl group (n+1 rule).[5][7] |
| b | ~3.70 | Singlet (s) | 3H | -O-CH₃ | The methoxy protons are deshielded by the attached oxygen atom. With no adjacent protons, the signal appears as a singlet.[8] |
| c | ~4.10 | Singlet (s) | 2H | -CO-CH₂ -O- | These methylene protons are situated between a carbonyl group and a methoxy group, leading to significant deshielding. The absence of adjacent protons results in a singlet. |
| d | ~3.50 | Triplet (t) | 1H | -CO-CH -CH₂- | This methine proton is alpha to two carbonyl groups, causing a substantial downfield shift. It is split into a triplet by the two adjacent methylene protons of the ethyl group. |
| e | ~1.90 | Quintet (quint) | 2H | -CH-CH₂ -CH₃ | These methylene protons are adjacent to a methine and a methyl group. They are split into a quintet (or multiplet) by the combined four neighboring protons. |
| f | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are in a typical alkyl region. They are split into a triplet by the two adjacent methylene protons.[4][5] |
| g | ~0.90 | Triplet (t) | 3H | -CH₂-CH₃ | These methyl protons of the 2-ethyl group are in a standard alkyl environment and are split into a triplet by the adjacent methylene protons. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides insights into the electronic structure around each carbon atom. The predicted proton-decoupled ¹³C NMR spectral data for the keto form are detailed below.
| Carbon | Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| 1 | ~202 | C =O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield.[9][10] |
| 2 | ~169 | C =O (Ester) | Ester carbonyl carbons are also deshielded but typically appear slightly upfield compared to ketone carbonyls.[6][9][10] |
| 3 | ~75 | -CO-CH₂ -O- | This carbon is deshielded by both the adjacent carbonyl group and the oxygen atom of the methoxy group. |
| 4 | ~61 | -O-CH₂ -CH₃ | The carbon of the ethyl ester is directly bonded to an oxygen atom, causing a downfield shift. |
| 5 | ~59 | -O-CH₃ | The methoxy carbon is deshielded due to its attachment to an oxygen atom.[11][12] |
| 6 | ~58 | -CO-CH -CH₂- | This methine carbon is alpha to two carbonyl groups, resulting in a significant downfield shift. |
| 7 | ~25 | -CH-CH₂ -CH₃ | This methylene carbon of the 2-ethyl group is in a typical aliphatic region. |
| 8 | ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester is found in the characteristic upfield region for alkyl groups. |
| 9 | ~12 | -CH₂-CH₃ | The methyl carbon of the 2-ethyl group appears in the upfield aliphatic region. |
Keto-Enol Tautomerism
β-keto esters, such as ethyl 2-ethyl-4-methoxy-3-oxobutanoate, can exist in equilibrium between their keto and enol tautomeric forms.[1][2][3] This equilibrium is dynamic and can be influenced by factors like solvent polarity and temperature.[1][13][14] The presence of both tautomers in solution will result in two distinct sets of NMR signals.
Caption: Keto-enol tautomerism in β-keto esters.
For the enol form of ethyl 2-ethyl-4-methoxy-3-oxobutanoate, the following characteristic signals would be expected in the ¹H NMR spectrum:
-
Enolic Proton (-OH): A broad singlet, typically in the range of δ 12-16 ppm, due to intramolecular hydrogen bonding.
-
Vinyl Proton (=CH-): If the double bond forms between C2 and C3, a vinyl proton signal would not be present. If it forms between C3 and the carbon of the methoxy-methyl group, a vinyl proton signal would appear around δ 5-6 ppm.
The relative integration of the signals corresponding to the keto and enol forms can be used to determine the equilibrium constant (Keq) of the tautomerization.[2][3][13]
Experimental Protocol: NMR Spectroscopy
The following is a generalized, yet detailed, methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of ethyl 2-ethyl-4-methoxy-3-oxobutanoate.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[1]
2. Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the NMR tube into the spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm for ¹H and the solvent peak (e.g., CDCl₃ at δ 77.16 ppm) for ¹³C.
-
Integrate the signals in the ¹H spectrum and identify the multiplicities.
Caption: Workflow for NMR spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of ethyl 2-ethyl-4-methoxy-3-oxobutanoate. The presented data and interpretations, based on established spectroscopic principles and data from analogous compounds, serve as a valuable resource for the structural elucidation and characterization of this molecule. The discussion of keto-enol tautomerism and the detailed experimental protocol further enhance the utility of this guide for researchers in the field.
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